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Compound of Interest

Compound Name: Anipamil

CAS No.: 85247-61-6

Cat. No.: B15619866

Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions for researchers, scientists, and drug development professionals investigating the

potential off-target effects of Anipamil in cardiac tissue.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Anipamil?

Anipamil is a long-acting analogue of Verapamil and functions primarily as a phenylalkylamine

calcium channel blocker. Its main target is the L-type calcium channel (Cav1.2), which is crucial

for cardiac muscle contraction. By inhibiting the influx of Ca2+ through these channels,

Anipamil exerts a negative inotropic effect, reducing the force of myocardial contraction.

Studies have shown that Anipamil's calcium channel blocking activity is particularly confined to

the myocardial muscle.[1]

Q2: What are the known or potential off-target effects of Anipamil in cardiac tissue?

As a derivative of Verapamil, Anipamil is likely to share a similar profile of off-target effects.

The primary off-target concerns in cardiac tissue involve the blockade of other ion channels
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that are critical for normal cardiac electrophysiology. These potential off-target effects include:

hERG Potassium Channel Blockade: Verapamil is known to block the hERG (human Ether-

à-go-go-Related Gene) potassium channel, which is responsible for the rapid delayed

rectifier potassium current (IKr).[2][3] Inhibition of this channel can prolong the cardiac action

potential, a potential risk factor for arrhythmias.

Sodium Channel Blockade: Phenylalkylamines can also affect voltage-gated sodium

channels (Nav1.5), which are responsible for the rapid depolarization phase of the cardiac

action potential. Blockade of these channels can lead to slowed conduction velocity.

Other Potassium Channel Blockade: Verapamil has been shown to inhibit other potassium

currents, including the inwardly rectifying potassium current (IK1), which is important for

maintaining the resting membrane potential of cardiomyocytes.

Q3: How does Anipamil's pharmacological profile compare to its parent compound,

Verapamil?

Anipamil is characterized as a long-acting analogue of Verapamil.[4] While both share the

primary mechanism of L-type calcium channel blockade, studies indicate some differences in

their effects. For instance, the negative inotropic effect of Anipamil is long-lasting and may be

present even 12 hours after washout, whereas the effect of Verapamil disappears within 3

hours.[1] Furthermore, the negative inotropic effect of Anipamil is only partially reversed by

increasing extracellular calcium concentration, in contrast to the complete recovery seen with

Verapamil.[1]

Troubleshooting Guide
Problem: Unexpected prolongation of the action potential duration (APD) is observed in our

cardiomyocyte assay after applying Anipamil.

Possible Cause: This is a strong indication of off-target hERG potassium channel blockade.

Anipamil, like its parent compound Verapamil, may be inhibiting the IKr current, which is

crucial for cardiac repolarization.

Troubleshooting Steps:
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Confirm with a specific hERG blocker: Use a known hERG blocker (e.g., Dofetilide) as a

positive control to compare the APD prolongation profile.

Perform voltage-clamp experiments: Use whole-cell patch-clamp to directly measure the

IKr current in the presence and absence of Anipamil to confirm inhibition and determine

the IC50.

Test a range of concentrations: A dose-dependent increase in APD would further support

hERG blockade as the mechanism.

Problem: We are observing a decrease in the upstroke velocity (Vmax) of the action potential.

Possible Cause: This suggests a potential off-target effect on the fast voltage-gated sodium

channels (Nav1.5). Blockade of these channels slows the rapid depolarization phase of the

action potential.

Troubleshooting Steps:

Use a specific sodium channel blocker as a control: Compare the effects of Anipamil with

a known Nav1.5 blocker like Lidocaine or Flecainide.

Directly measure the sodium current (INa): Employ whole-cell patch-clamp to isolate and

measure the peak INa to quantify the extent of inhibition by Anipamil.

Assess use-dependency: Investigate if the blocking effect is more pronounced at higher

stimulation frequencies, a characteristic feature of many sodium channel blockers.

Problem: Our calcium imaging experiments show incomplete inhibition of the intracellular

calcium transient, even at high concentrations of Anipamil.

Possible Cause: While Anipamil is a potent L-type calcium channel blocker, incomplete

inhibition could be due to several factors. The negative inotropic effect of Anipamil has been

shown to be only partially reversible with increased extracellular calcium, suggesting a

complex interaction.[1]

Troubleshooting Steps:
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Verify cell viability: Ensure that the high concentrations of Anipamil are not causing

cytotoxicity, which could compromise cell membrane integrity and ion homeostasis.

Investigate other calcium sources: Consider the potential contribution of calcium release

from the sarcoplasmic reticulum and whether Anipamil has any secondary effects on this

process.

Compare with other calcium channel blockers: Use a dihydropyridine (e.g., Nifedipine) or a

benzothiazepine (e.g., Diltiazem) to see if they produce a more complete block of the

calcium transient in your experimental setup.

Data Presentation
Table 1: Potency of Anipamil and its Analogue Verapamil on Cardiac Ion Channels
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Compound Target Channel IC50 / Ki
Species/Cell
Line

Notes

Anipamil

Phenylalkylamin

e Binding Sites

(Cardiac

Membranes)

Ki: 471 ± 52 nM Rat

This value

reflects

competitive

binding against a

radiolabeled

phenylalkylamine

, not a direct

measure of ion

channel block.

Verapamil

L-type Calcium

Channel

(Cav1.2)

IC50: ~143 nM HEK293 cells

High-affinity

block of the

primary target.[2]

Verapamil
hERG Potassium

Channel (IKr)
IC50: 268 nM

Rabbit

Ventricular

Myocytes

Demonstrates

significant off-

target activity on

a key

repolarizing

current.[3]

Verapamil
hERG Potassium

Channel (IKr)

IC50: ~180-214

nM
HEK293 cells

Confirms hERG

blocking activity

at physiological

temperatures.[1]

[3]

Note: Specific IC50 values for Anipamil on individual off-target ion channels are not readily

available in the public literature. The data for Verapamil is provided as a reference due to its

structural and functional similarity.

Experimental Protocols
Whole-Cell Patch-Clamp Protocol for Assessing hERG
Channel Blockade
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This protocol is designed to measure the effect of Anipamil on the IKr current in a

heterologous expression system (e.g., HEK293 cells stably expressing the hERG channel).

Materials:

HEK293 cells stably expressing hERG channels

Patch-clamp rig with amplifier, digitizer, and data acquisition software

Borosilicate glass capillaries for pipette fabrication

External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH

adjusted to 7.4 with NaOH)

Internal (pipette) solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH

adjusted to 7.2 with KOH)

Anipamil stock solution (dissolved in appropriate vehicle, e.g., DMSO)

Procedure:

Cell Preparation: Plate the hERG-expressing HEK293 cells onto glass coverslips 24-48

hours before the experiment.

Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled

with the internal solution.

Establish Whole-Cell Configuration:

Place a coverslip with cells in the recording chamber and perfuse with the external

solution.

Approach a single, healthy cell with the patch pipette and form a gigaohm seal (>1 GΩ).

Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.

Voltage Protocol and Recording:
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Hold the cell at a membrane potential of -80 mV.

Apply a depolarizing pulse to +20 mV for 2 seconds to activate and then inactivate the

hERG channels.

Repolarize the membrane to -50 mV for 3 seconds to record the characteristic hERG tail

current.

Repeat this protocol at a steady frequency (e.g., every 15 seconds) to establish a stable

baseline current.

Drug Application:

Once a stable baseline is achieved, perfuse the recording chamber with the external

solution containing the desired concentration of Anipamil.

Continue recording using the same voltage protocol until a new steady-state level of block

is reached.

Perform a washout by perfusing with the drug-free external solution.

Data Analysis:

Measure the peak amplitude of the hERG tail current before, during, and after Anipamil
application.

Calculate the percentage of current inhibition for each concentration of Anipamil.

Fit the concentration-response data to a Hill equation to determine the IC50 value.

Calcium Imaging Protocol using Fura-2 AM
This protocol outlines the measurement of intracellular calcium transients in isolated adult

cardiomyocytes in response to electrical stimulation and the effect of Anipamil.

Materials:

Isolated adult ventricular cardiomyocytes
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Fura-2 AM (acetoxymethyl ester)

Pluronic F-127

Anhydrous DMSO

Tyrode's solution (in mM): 140 NaCl, 5.4 KCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, 10 Glucose

(pH 7.4)

Inverted fluorescence microscope with a dual-excitation light source (340/380 nm) and an

emission filter (~510 nm)

Field stimulation electrodes

Data acquisition and analysis software

Procedure:

Dye Loading:

Prepare a Fura-2 AM loading solution by dissolving Fura-2 AM in anhydrous DMSO to

make a 1 mM stock. Mix with an equal volume of 20% Pluronic F-127.

Dilute the Fura-2 AM/Pluronic mixture into Tyrode's solution to a final Fura-2 concentration

of 2-5 µM.

Incubate the isolated cardiomyocytes in the loading solution for 15-20 minutes at room

temperature, protected from light.

Wash the cells twice with fresh Tyrode's solution to remove extracellular dye and allow 20-

30 minutes for de-esterification of the dye within the cells.

Imaging and Recording:

Place the coverslip with Fura-2 loaded cells in a perfusion chamber on the microscope

stage.

Continuously perfuse with Tyrode's solution.
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Select a single, rod-shaped, quiescent cardiomyocyte for recording.

Excite the cell by alternating between 340 nm and 380 nm light and record the

fluorescence emission at 510 nm.

Baseline Recording:

Pace the myocyte at a steady frequency (e.g., 1 Hz) using the field stimulation electrodes.

Record several baseline calcium transients. The ratio of the fluorescence intensity at 340

nm excitation to that at 380 nm (F340/F380) is proportional to the intracellular calcium

concentration.

Drug Application:

Perfuse the chamber with Tyrode's solution containing the desired concentration of

Anipamil.

Continue to pace the cell and record the calcium transients until a steady-state effect is

observed.

Data Analysis:

Measure the amplitude (peak F340/F380 ratio minus baseline) and kinetics (time to peak,

decay time) of the calcium transients before and after Anipamil application.

Calculate the percentage reduction in the calcium transient amplitude to quantify the

inhibitory effect of Anipamil.

Visualizations
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Caption: Anipamil's primary and potential off-target cardiac interactions.

Caption: Troubleshooting workflow for identifying off-target effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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